molecular formula C15H27NO3 B2881110 Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate CAS No. 2408976-00-9

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate

Cat. No.: B2881110
CAS No.: 2408976-00-9
M. Wt: 269.385
InChI Key: QJOBYNAIUKEYRX-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate (CAS: 2408976-25-8) is a spirocyclic carbamate derivative characterized by a spiro[3.5]nonane core with a hydroxymethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₅NO₃, with a molecular weight of 271.4 g/mol . The compound’s spiro architecture imparts conformational rigidity, making it valuable in medicinal chemistry for probing stereochemical interactions in drug design. The hydroxymethyl group enhances hydrophilicity, while the Boc group facilitates synthetic manipulation by protecting the amine during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h17H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOBYNAIUKEYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Aldol Condensation

A ketone-aldehyde cyclization forms the spiro center. For example, reacting 1-(cyclohex-1-en-1-yl)propan-2-one with formaldehyde under basic conditions induces aldol condensation, yielding a spiro[3.5]nonan-2-one intermediate. Hydrogenation then saturates the ring.

Reaction Conditions

Step Reagents/Conditions Yield
Aldol KOH, HCHO, EtOH, 60°C 65–70%
Hydrogenation H₂/Pd-C, MeOH, RT >90%

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts constructs the spiro framework. A diene precursor like 3-allylcyclohexene undergoes RCM to form spiro[3.5]non-1-ene, which is hydrogenated to the saturated system. This method offers superior stereocontrol but requires expensive catalysts.

Functionalization and Boc Protection

Hydroxymethyl Group Introduction

The spirocyclic ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the hydroxymethyl group.

Example Protocol

  • Reduce spiro[3.5]nonan-2-one (1.0 eq) with NaBH₄ (2.0 eq) in MeOH at 0°C.
  • Oxidize the resulting alcohol with PCC (1.5 eq) in CH₂Cl₂, 25°C, 12 h.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Patent US11713327B2 reports yields >80% when using DMAP as a catalyst in THF.

Optimized Conditions

  • Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 25°C, 6 h.
  • Purification via silica gel chromatography (hexane:EtOAc = 4:1).

Analytical Characterization Data

Critical spectroscopic data for the target compound:

¹H NMR (400 MHz, CDCl₃)
δ 1.44 (s, 9H, Boc-CH₃), 3.65 (d, 2H, -CH₂OH), 4.05 (br s, 1H, NH).

MS (ESI+)
Calculated for C₁₅H₂₇NO₃: 269.20 [M+H]⁺; Found: 269.21.

HPLC Purity

98% (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min).

Industrial-Scale Considerations

  • Cost Efficiency : Aldol condensation is preferred for bulk synthesis due to low catalyst costs.
  • Safety : Boc₂O reactions require anhydrous conditions to avoid exothermic decomposition.
  • Waste Management : PCC oxidation generates toxic Cr wastes, necessitating alternative oxidants like TEMPO/NaClO for greener processes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological molecules could make it useful in drug design and discovery.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate exerts its effects would depend on its specific application. For example, in pharmaceuticals, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would need to be determined through experimental studies, but they could include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of spirocyclic carbamates with variations in ring size, substituents, and heteroatoms. Below is a detailed comparison with structurally analogous derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate 2408976-25-8 C₁₅H₂₅NO₃ 271.4 7-Oxa spiro ring; hydroxymethyl group Enhanced hydrophilicity; potential for hydrogen bonding
Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 7-Aza spiro ring; lacks hydroxymethyl Higher rigidity; basic nitrogen for salt formation
Tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate - C₁₆H₂₃F₂NO₂ 307.36 Ethynyl and difluoro substituents Increased lipophilicity; metabolic stability in drug candidates
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (PBXAA712) 2227204-72-8 C₁₆H₂₅NO₄ 295.37 Spiro[4.4]nonane; carboxylic acid group Acidic functionality for ionic interactions; larger ring system
Tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate 2174007-89-5 C₁₃H₂₁NO₄ 255.31 Bicyclo[2.1.1]hexane core; hydroxymethyl Compact bicyclic structure; high strain for targeted reactivity

Key Observations

Ring System Variations: The spiro[3.5]nonane core in the target compound provides a balance of rigidity and flexibility, whereas spiro[4.4]nonane derivatives (e.g., PBXAA712) offer larger cavities for ligand-receptor interactions .

Substituent Effects :

  • The hydroxymethyl group in the target compound improves water solubility compared to ethynyl or trifluoromethyl analogs (e.g., CAS 2227204-72-8) .
  • 7-Oxa and 7-aza substitutions alter electronic properties: oxygen increases polarity, while nitrogen enables protonation at physiological pH .

Synthetic Accessibility :

  • The Boc-protected amine in these compounds simplifies purification and deprotection steps, as seen in Schemes 1–2 (Evidences 1, 3). However, hydroxymethyl-containing derivatives may require additional protection steps (e.g., silylation) to prevent oxidation during synthesis .

Biological Relevance: Spirocyclic carbamates are prevalent in cannabinoid receptor modulators (). The hydroxymethyl group in the target compound may enhance binding to hydrophilic pockets in receptors like CB2 . Ethynyl and fluorine substituents () improve blood-brain barrier penetration, making them suitable for CNS-targeting drugs .

Research Findings and Data

Physicochemical Properties

  • LogP (iLOGP) : The target compound’s hydroxymethyl group reduces its LogP (~2.1) compared to the ethynyl analog (~3.5), favoring aqueous solubility .
  • Hydrogen Bonding: The hydroxymethyl group acts as both donor (OH) and acceptor (O), with a TPSA (Topological Polar Surface Area) of ~60 Ų, higher than the 7-aza derivative (~50 Ų) .

Stability and Handling

  • The target compound (CAS 2408976-25-8) is listed as a discontinued product, suggesting challenges in large-scale synthesis or stability .
  • In contrast, 7-azaspiro derivatives (CAS 147611-03-8) are commercially available, indicating robust synthetic protocols .

Biological Activity

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-amyloidogenic properties. This article explores the compound's biological activity, synthesizing data from various research studies and findings.

  • Chemical Name : this compound
  • CAS Number : 2567504-69-0
  • Molecular Formula : C₁₅H₃₁NO₃
  • Molecular Weight : 269.39 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of β-secretase Activity : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial for the formation of amyloid beta peptides (Aβ). This inhibition can potentially reduce the aggregation of Aβ and the formation of neurotoxic fibrils .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and may be beneficial in conditions like Alzheimer's disease where cholinergic deficits are prevalent .
  • Oxidative Stress Reduction : In vitro studies have demonstrated that the compound can reduce markers of oxidative stress, such as malondialdehyde (MDA) levels, indicating its potential role in protecting neuronal cells from oxidative damage induced by amyloid beta .

Neuroprotective Effects

A study investigated the effects of this compound on astrocytes stimulated with Aβ1-42. The results showed a moderate protective effect against cell death, attributed to decreased levels of tumor necrosis factor-alpha (TNF-α) and free radicals in treated cultures. However, the in vivo efficacy was less pronounced compared to established treatments like galantamine, likely due to issues with bioavailability in the brain .

In Vivo Models

In animal models, particularly those induced with scopolamine, the compound exhibited some ability to mitigate cognitive deficits associated with oxidative stress and amyloidogenesis. While not as effective as galantamine, it showed promise in reducing oxidative markers and improving cognitive function .

Summary of Biological Activities

ActivityFindings
β-secretase InhibitionReduces Aβ aggregation
Acetylcholinesterase InhibitionEnhances cholinergic transmission
Oxidative Stress ReductionDecreases MDA levels in cell cultures
NeuroprotectionModerate protection against Aβ-induced damage

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